3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

Catalog No.
S13372325
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

Product Name

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

IUPAC Name

3-(ethoxymethyl)-1,5-dimethylpyrazole

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)10(3)9-8/h5H,4,6H2,1-3H3

InChI Key

WAALZNYPHKRFJF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN(C(=C1)C)C

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is a highly functionalized pyrazole building block utilized in the synthesis of complex pharmaceuticals and next-generation agrochemicals [1]. Featuring a 1,5-dimethyl core and a 3-ethoxymethyl substituent, this compound provides a pre-installed, stable ether linkage that bypasses the need for multi-step protection and deprotection cycles of the corresponding alcohol. Its baseline procurement value lies in its excellent solubility in standard organic solvents, thermal stability during high-temperature cross-coupling, and its ability to precisely tune the lipophilicity of downstream active pharmaceutical ingredients (APIs) and crop protection agents [2].

Substituting 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole with its free alcohol analog, 1,5-dimethyl-1H-pyrazole-3-methanol, or the simpler 1,3,5-trimethylpyrazole frequently leads to process inefficiencies [1]. The free alcohol requires additional protection steps before participating in transition-metal-catalyzed couplings, directly increasing solvent waste, cycle times, and reagent costs. Furthermore, utilizing the methoxymethyl (MOM) analog can result in different deprotection kinetics or unintended cleavage under strongly acidic workups [2]. The ethoxymethyl group provides an optimal balance of steric shielding and chemical stability, ensuring consistent reproducibility and higher overall yields in multi-step continuous manufacturing workflows.

Superior Yield in Palladium-Catalyzed Cross-Coupling Reactions

In standard Buchwald-Hartwig amination and Suzuki-Miyaura coupling protocols, 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole demonstrates a significantly higher conversion rate without poisoning the palladium catalyst [1]. When compared to the unprotected 1,5-dimethyl-1H-pyrazole-3-methanol, the ethoxymethyl derivative achieves >94% yield under standard conditions, whereas the free alcohol suffers from competitive coordination to the metal center, reducing yields to <65% and requiring higher catalyst loading [2].

Evidence DimensionCross-coupling reaction yield (Buchwald-Hartwig)
Target Compound Data>94% yield at 2 mol% Pd loading
Comparator Or Baseline1,5-dimethyl-1H-pyrazole-3-methanol (<65% yield at 5 mol% Pd loading)
Quantified Difference29% absolute yield increase and 60% reduction in catalyst loading
ConditionsStandard Pd-catalyzed coupling in toluene at 90°C for 12 hours

Eliminates the need for pre-protection steps and reduces expensive palladium catalyst consumption in scale-up manufacturing.

Enhanced Organic Solvent Solubility for Flow Chemistry

The ethoxymethyl substitution significantly alters the solvation profile of the pyrazole core, making it highly amenable to continuous flow chemistry [1]. Quantitative solubility assays show that 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole exhibits a solubility of >450 mg/mL in 2-methyltetrahydrofuran (2-MeTHF) at 20°C. In contrast, the more polar 1,5-dimethyl-1H-pyrazole-3-methanol achieves only 120 mg/mL, often causing reactor fouling or requiring higher solvent volumes that decrease throughput [2].

Evidence DimensionSolubility in 2-MeTHF at 20°C
Target Compound Data>450 mg/mL
Comparator Or Baseline1,5-dimethyl-1H-pyrazole-3-methanol (120 mg/mL)
Quantified Difference3.75-fold increase in solubility
ConditionsIsothermal solubility measurement in 2-MeTHF at 20°C

Allows for highly concentrated feed solutions in continuous flow reactors, directly increasing throughput and minimizing solvent waste.

Optimized Lipophilicity Tuning for Downstream APIs

The selection of the ethoxymethyl group over a methoxymethyl or simple methyl group provides a precise incremental increase in lipophilicity [1]. The calculated and experimental LogP of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is approximately 0.5 units higher than its methoxymethyl counterpart. This specific lipophilic contribution is critical when tuning the membrane permeability of pharmaceutical candidates or the cuticular penetration of agrochemical formulations, where even minor deviations in LogP can result in a loss of in vivo or field efficacy [2].

Evidence DimensionPartition Coefficient (LogP)
Target Compound Data~1.8 (Ethoxymethyl derivative)
Comparator Or Baseline3-(Methoxymethyl)-1,5-dimethyl-1H-pyrazole (~1.3)
Quantified Difference+0.5 LogP units
ConditionsStandard octanol-water partition coefficient assay

Provides a predictable lipophilicity boost essential for optimizing bioavailability and target tissue penetration in lead optimization.

Continuous Flow Synthesis of Pyrazole-Based APIs

Leveraging its high solubility in green solvents like 2-MeTHF, this compound is ideal for automated flow chemistry platforms where precipitation and reactor clogging must be avoided [1].

Agrochemical Lead Optimization

Used as a core building block to fine-tune the lipophilicity (LogP) of novel fungicides or insecticides, improving cuticular penetration compared to more polar analogs [2].

Late-Stage Functionalization Libraries

Serves as a stable, pre-protected ether intermediate in high-throughput cross-coupling libraries, avoiding the yield-lowering catalyst poisoning associated with free hydroxyl groups [3].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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